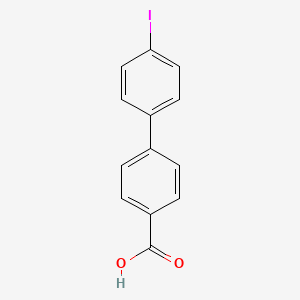
4-(4-Iodophenyl)benzoic acid
Cat. No. B7794838
Key on ui cas rn:
5731-12-4
M. Wt: 324.11 g/mol
InChI Key: YQOGNSIRIUEMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06762315B1
Procedure details


32.4 g of 4′-iodobiphenyl-4-carboxylic acid are introduced together with 25.8 g of glycol ester of 4-n-pentoxyphenylboronic acid and 15.9 g of sodium carbonate into 300 ml of ethylene glycol and, while stirring vigorously, 18 mg of PdCl2 and 26.6 mg of PPh3 are added, and the mixture is stirred at 80° C. for 6 hours. The hot reaction mixture is cautiously poured into a mixture of 30 g of 37% strength sulfuric acid and 200 g of water, and the mixture is heated at 90-100° C. for 30 minutes. After filtration and washing with water, the crude product is dried at 80° C./100 mbar and then recrystallized from dimethylacetamide. This affords after drying 24.1 g (67%) of 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylic acid with a purity of <99%.

[Compound]
Name
glycol ester
Quantity
25.8 g
Type
reactant
Reaction Step One







Name
PdCl2
Quantity
18 mg
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH2:17]([O:22][C:23]1[CH:28]=[CH:27][C:26](B(O)O)=[CH:25][CH:24]=1)[CH2:18][CH2:19][CH2:20][CH3:21].C(=O)([O-])[O-].[Na+].[Na+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.S(=O)(=O)(O)O>Cl[Pd]Cl.O.C(O)CO>[CH2:17]([O:22][C:23]1[CH:24]=[CH:25][C:26]([C:2]2[CH:7]=[CH:6][C:5]([C:8]3[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=3)=[CH:4][CH:3]=2)=[CH:27][CH:28]=1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.4 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
|
[Compound]
|
Name
|
glycol ester
|
|
Quantity
|
25.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)OC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
15.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
26.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
|
Name
|
PdCl2
|
|
Quantity
|
18 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at 80° C. for 6 hours
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the crude product is dried at 80° C./100 mbar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from dimethylacetamide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This affords
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
after drying 24.1 g (67%) of 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylic acid with a purity of <99%
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
